2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-
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Overview
Description
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- is a complex organic compound with the molecular formula C16H26O2Si. This compound is characterized by the presence of a butanone backbone, a phenyl group, and a trimethylsilyl group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 3,3-dimethyl-2-butanone with phenylmagnesium bromide, followed by the addition of trimethylsilyl chloride. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2-butanone: A simpler ketone with similar structural features but lacking the phenyl and trimethylsilyl groups.
2-Butanone: A basic ketone structure without the additional functional groups.
Phenyltrimethylsilane: Contains the phenyl and trimethylsilyl groups but lacks the butanone backbone.
Uniqueness
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the trimethylsilyl group provides protection during synthetic reactions, while the phenyl group enhances its chemical properties.
This detailed article provides a comprehensive overview of 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- and its significance in various fields of scientific research
Properties
CAS No. |
82027-27-8 |
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Molecular Formula |
C15H24O2Si |
Molecular Weight |
264.43 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenyl-1-trimethylsilyloxybutan-2-one |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)14(16)13(17-18(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
InChI Key |
WXDKJIXWHTXCIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origin of Product |
United States |
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